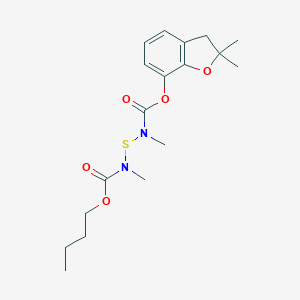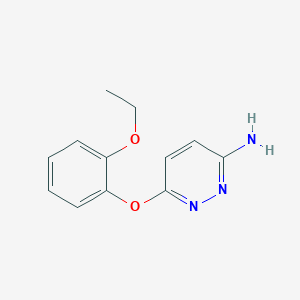![molecular formula C21H24N4O4S B052155 6-[2-[4-(4-Nitrobenzoyl)-1-piperidinyl]ethyl]-2,3-dihydro-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 113981-16-1](/img/structure/B52155.png)
6-[2-[4-(4-Nitrobenzoyl)-1-piperidinyl]ethyl]-2,3-dihydro-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrosetoperone is a chemical compound that belongs to the class of phenylpiperazine derivatives. It is a potent antagonist of serotonin receptors and has been extensively studied for its potential therapeutic applications. The compound is known for its high affinity for serotonin receptors, making it a valuable tool in neuroscience research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nitrosetoperone involves multiple steps, starting with the preparation of the phenylpiperazine core. The key steps include:
Formation of the phenylpiperazine core: This is typically achieved through the reaction of piperazine with a substituted benzene derivative under controlled conditions.
Nitration: The phenylpiperazine core is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of Nitrosetoperone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Nitrosetoperone undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylpiperazine derivatives.
Applications De Recherche Scientifique
Nitrosetoperone has diverse applications in scientific research:
Neuroscience: Used as a tool to study serotonin receptors and their role in various neurological disorders.
Pharmacology: Investigated for its potential therapeutic applications in treating conditions such as depression and anxiety.
Radiochemistry: Used as a precursor for PET tracers, aiding in the imaging of serotonin receptors in the brain.
Medicinal Chemistry: Studied for its potential as a lead compound in the development of new drugs targeting serotonin receptors.
Mécanisme D'action
Nitrosetoperone exerts its effects by binding to serotonin receptors, specifically the 5-HT2A receptor. This binding inhibits the receptor’s activity, leading to a decrease in serotonin signaling. The compound’s high affinity for the 5-HT2A receptor makes it a potent antagonist, effectively blocking the receptor’s function and modulating neurotransmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
Setoperone: Another phenylpiperazine derivative with similar serotonin receptor antagonist properties.
Ketanserin: A selective 5-HT2A receptor antagonist used in research and clinical settings.
Ritanserin: A serotonin receptor antagonist with a broader spectrum of activity.
Uniqueness
Nitrosetoperone stands out due to its high affinity and selectivity for the 5-HT2A receptor, making it a valuable tool in both research and potential therapeutic applications. Its unique chemical structure allows for specific interactions with the receptor, providing insights into serotonin signaling pathways and aiding in the development of targeted therapies .
Propriétés
IUPAC Name |
7-methyl-6-[2-[4-(4-nitrobenzoyl)piperidin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-14-18(20(27)24-12-13-30-21(24)22-14)8-11-23-9-6-16(7-10-23)19(26)15-2-4-17(5-3-15)25(28)29/h2-5,16H,6-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXBNTFAQJIGSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCSC2=N1)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N'-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B52088.png)





